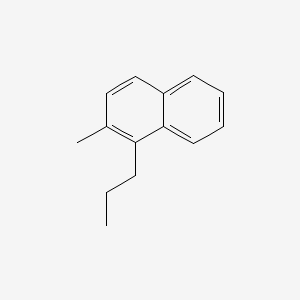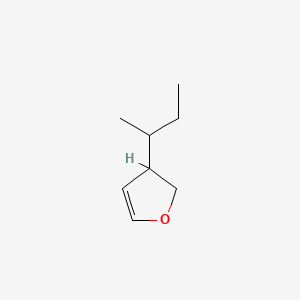
3-Butan-2-yl-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butan-2-yl-2,3-dihydrofuran is a chemical compound belonging to the class of dihydrofurans Dihydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of carbonyl compounds using metal-containing catalysts. For instance, the reaction of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound through elimination of water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Butan-2-yl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated tetrahydrofuran ring.
Substitution: The butan-2-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides and Lewis acids.
Major Products Formed
The major products formed from these reactions include oxidized furans, reduced tetrahydrofurans, and substituted dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-Butan-2-yl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Butan-2-yl-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the butan-2-yl group.
2,3-Dihydrobenzofuran: Contains a fused benzene ring, offering different chemical properties.
Tetrahydrofuran: A fully saturated analog with a similar ring structure.
Uniqueness
3-Butan-2-yl-2,3-dihydrofuran is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Propiedades
Número CAS |
56805-32-4 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-butan-2-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C8H14O/c1-3-7(2)8-4-5-9-6-8/h4-5,7-8H,3,6H2,1-2H3 |
Clave InChI |
ZFHLYRXUGVHBRR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


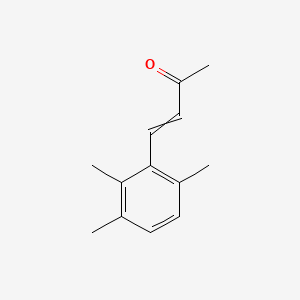

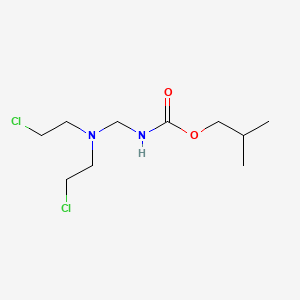

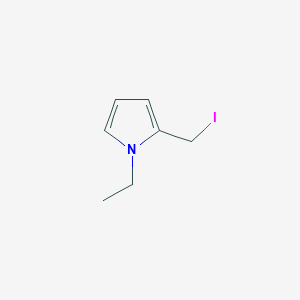
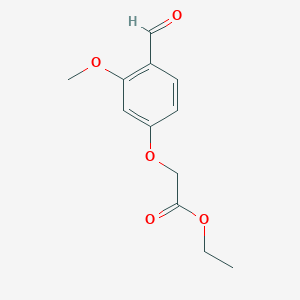
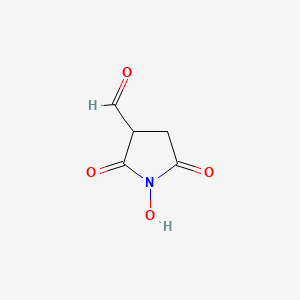
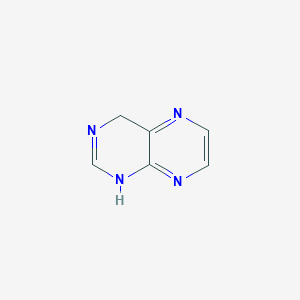
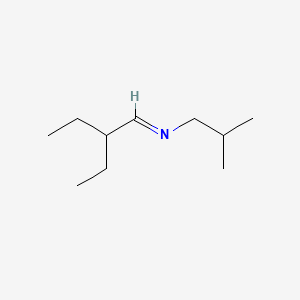


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
